molecular formula C11H21Cl B1580411 11-Chloro-1-undecene CAS No. 872-17-3

11-Chloro-1-undecene

Cat. No.: B1580411
CAS No.: 872-17-3
M. Wt: 188.74 g/mol
InChI Key: PSEVKFKRYVAODC-UHFFFAOYSA-N
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Description

11-Chloro-1-undecene: is an organic compound with the molecular formula C11H21Cl . It is a chlorinated hydrocarbon featuring a long carbon chain with a chlorine atom attached to the 11th carbon and a double bond between the 1st and 2nd carbon atoms. This compound is primarily used in organic synthesis and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation of 1-Undecene: The compound can be synthesized by the halogenation of 1-undecene using chlorine gas in the presence of a suitable catalyst such as ferric chloride (FeCl3).

  • Alkene Chlorination: Another method involves the direct chlorination of 1-undecene under controlled conditions to introduce the chlorine atom at the desired position.

Industrial Production Methods:

  • Large-Scale Synthesis: In industrial settings, the compound is produced through continuous flow reactors where 1-undecene is chlorinated using chlorine gas under high pressure and temperature.

  • Catalytic Processes: Catalysts like aluminum chloride (AlCl3) are often used to enhance the reaction efficiency and yield.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form chloro-undecanoic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding alkane, 11-chloroundecane.

  • Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxyl substitution.

Major Products Formed:

  • Chloro-Undecanoic Acids: Resulting from oxidation reactions.

  • 11-Chloroundecane: Resulting from reduction reactions.

  • Chloro-Alcohols and Amines: Resulting from substitution reactions.

Scientific Research Applications

Chemistry: 11-Chloro-1-undecene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active molecules and probes for biological studies. Medicine: The compound is utilized in the development of new drugs and therapeutic agents. Industry: It is employed in the production of polymers, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism by which 11-Chloro-1-undecene exerts its effects depends on the specific application. In organic synthesis, it typically undergoes electrophilic addition reactions where the double bond reacts with electrophiles to form new carbon-carbon bonds. The molecular targets and pathways involved vary based on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

  • 11-Bromo-1-undecene: Similar structure with a bromine atom instead of chlorine.

  • 6-Chloro-1-hexene: Shorter carbon chain with a chlorine atom.

  • 10-Bromo-1-decene: Similar structure with a bromine atom and longer carbon chain.

Uniqueness: 11-Chloro-1-undecene is unique due to its specific position of the chlorine atom and the presence of the double bond, which allows for a wide range of chemical reactions and applications.

Properties

IUPAC Name

11-chloroundec-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21Cl/c1-2-3-4-5-6-7-8-9-10-11-12/h2H,1,3-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEVKFKRYVAODC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60337647
Record name 11-Chloro-1-undecene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872-17-3
Record name 11-Chloro-1-undecene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-Chloro-1-undecene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 100 g (0.588 mole) of 10-undecenyl alcohol and 2 g of pyridine was added 75 g (0.63 mole) of SOCl2 dropwise over a period of 45 minutes at 25° C. The solution was heated at 65° C. for 5 hours. CH2Cl2 (100 mL) was added and the solution was water washed twice, dried with MgSO4, filtered, and the CH2Cl2 evaporated. The residue (103 g) by GC analysis showed a purity of 99.3% VIII with 0.7% alcohol; IR showed no OH band and absorbence at 1641-1. Distillation (15.24 centimeter jacketed Vigreaux column) gave 94 g VIII (bp 104°-105° C. at 6 mm) (GC showed no alcohol; 100% VIII).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A one liter, three necked flask equipped with mechanical stirrer, reflux condenser, argon inlet and addition funnel was heated in an oil bath at 50° C. To the flask was added methylene chloride (400 milliliters), undecylenol (100 grams) and pyridine (55.7 grams). Thionyl chloride (78.9 grams) in methylene chloride (100 milliliters) was added dropwise under reflux over five hours. The mixture was filtered, the solvent was removed from the filtrate using a rotary evaporator, and the resultant oil was refiltered and then distilled using a packed column to yield two fractions. A fraction collected between 100° and 110° C. and about 1 millimeter of mercury was redistilled to yield 40 grams of undecylenyl chloride as an oil obtained at 80° to 85° C. at about 1 millimeter of mercury.
Quantity
78.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
55.7 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A 1-liter, 3-neck flask equipped with a mechanical stirrer, reflux condenser, argon inlet and addition funnel was placed in an oil bath at 50° C. To the flask was added methylene chloride (400 milliliters), undecylenol (100 grams) and then pyridine (55.7 grams). Thionyl chloride (78.9 grams) in methylene chloride (100 milliliters) was added dropwise under reflux over 5 hours. The mixture was filtered, the solvent was removed from the filtrate using a rotary evaporator, and the resultant oil was refiltered and then distilled using a column packed with glass Raschig rings to yield two distillate portions. The fraction collected between 100° C. and 110° C. at 1 millimeter of mercury was retained and redistiiled using a Kugelrohr apparatus available from Aldrich. The yield of undecylenyl chloride was 40 grams of oil collected between 80° C. and 85° C. at 1 millimeter of mercury, which was identified using 13C NMR spectrometry.
Quantity
55.7 g
Type
reactant
Reaction Step One
Quantity
78.9 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does incorporating 11-chloro-1-undecene into polypropylene impact the material's properties?

A1: The study by [] demonstrates that copolymerizing propylene with this compound leads to the successful incorporation of chlorine groups into the polymer backbone. This incorporation significantly alters the material's properties, particularly its wettability. While pristine polypropylene membranes are known to be hydrophobic, the introduction of chlorine groups enhances the material's hydrophilicity, making the membranes wettable. This change in wettability is crucial for membrane applications where interaction with aqueous solutions is desired.

Q2: How efficient is the incorporation of this compound into the polypropylene backbone?

A2: The research [] shows promising results regarding the incorporation efficiency of this compound. Using specific organometallic catalysts, the researchers achieved up to 22% incorporation of the chlorine-containing comonomer. This level of incorporation was achieved with a 0.12 M concentration of this compound in the reaction feed, indicating its potential for producing functionalized polypropylene with tailored chlorine content.

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